N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide features a benzothiazole core substituted with a methylsulfonyl group at position 6 and an acetamide side chain linked to a 4-(methylsulfonyl)phenyl group.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-26(21,22)12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(27(2,23)24)10-15(14)25-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPQVQMBCFQSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Methylsulfonyl Groups : Methylsulfonyl groups are introduced via sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.
- Formation of the Acetamide Linkage : The final step involves reacting the benzo[d]thiazole derivative with 4-aminobenzoic acid, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit promising anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves inducing apoptosis and cell cycle arrest, as well as modulating inflammatory cytokines such as IL-6 and TNF-α .
Table 1: Biological Activities of Related Benzothiazole Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 - 4 | Induces apoptosis, inhibits IL-6 |
| 4i | A549 | 2 - 8 | Cell cycle arrest, reduces migration |
| PMX610 | HOP-92 | <5 | Selective anti-tumor activity |
Antibacterial Activity
This compound also shows potential antibacterial properties. Studies have reported that related compounds exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like cefadroxil. The mechanism typically involves disruption of bacterial protein synthesis and biofilm formation .
Case Studies
- Study on Anti-inflammatory and Anticancer Activities : A recent study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines. The active compound B7 was found to significantly inhibit cell proliferation and promote apoptosis in A431 and A549 cells .
- Antibacterial Evaluation : Another study focused on the antibacterial potential of novel acetamide derivatives derived from benzothiazole. These compounds demonstrated superior antibiofilm activity compared to established antibiotics, highlighting their therapeutic potential in treating resistant bacterial strains .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could interact with receptors that regulate inflammatory responses or apoptosis pathways.
These interactions lead to alterations in cellular signaling pathways, resulting in therapeutic effects against cancer and bacterial infections .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Compounds:
- Compound 5q: 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide () Shares the 6-(methylsulfonyl)benzothiazole core but incorporates a triazole-hydroxethyl moiety on the acetamide side chain. Polar groups (hydroxyethyl, triazole) may enhance solubility compared to the target compound’s non-polar 4-(methylsulfonyl)phenyl group.
Compound 21 : N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide ()
- Substituted with a trifluoromethyl group (electron-withdrawing) at position 6 and a propargyloxy group on the phenyl ring.
- The trifluoromethyl group increases lipophilicity, contrasting with the target’s polar methylsulfonyl substituent.
- Compound 21 (): tert-Butyl 4-(6-(4-(methylsulfonyl)phenylamino)pyrimidin-4-ylamino)phenylcarbamate Features a 4-(methylsulfonyl)phenylamino group, mirroring part of the target’s structure but lacks the benzothiazole core.
Table 1: Substituent Effects on Physicochemical Properties
Physicochemical Properties
Melting Points :
Solubility :
- Methylsulfonyl groups improve water solubility compared to lipophilic substituents (e.g., trifluoromethyl in ). This could enhance bioavailability for the target compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
